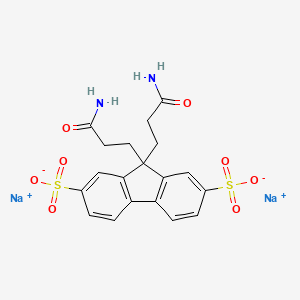
Potassium p-octylphenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium p-octylphenolate is a chemical compound with the molecular formula C14H21KO. It is known for its unique structure, which includes a potassium ion bonded to a p-octylphenolate anion. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium p-octylphenolate can be synthesized through the reaction of p-octylphenol with potassium hydroxide. The reaction typically involves dissolving p-octylphenol in an organic solvent, such as ethanol, and then adding a solution of potassium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques to ensure high purity and yield. This can include the use of specialized reactors and purification processes to remove any impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Potassium p-octylphenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form phenolic derivatives.
Substitution: The phenolic group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Phenolic derivatives
Substitution: Alkylated or acylated phenolic compounds
Aplicaciones Científicas De Investigación
Potassium p-octylphenolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of potassium p-octylphenolate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The compound’s phenolic group allows it to participate in redox reactions, which can affect cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Potassium p-octylphenolate can be compared with other phenolic compounds, such as:
- Potassium p-tert-butylphenolate
- Potassium p-cresolate
- Potassium p-ethylphenolate
These compounds share similar phenolic structures but differ in their alkyl substituents, which can influence their chemical reactivity and applications. This compound is unique due to its longer alkyl chain, which can affect its solubility and interaction with other molecules.
Propiedades
Número CAS |
58288-41-8 |
|---|---|
Fórmula molecular |
C14H21KO |
Peso molecular |
244.41 g/mol |
Nombre IUPAC |
potassium;4-octylphenolate |
InChI |
InChI=1S/C14H22O.K/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13;/h9-12,15H,2-8H2,1H3;/q;+1/p-1 |
Clave InChI |
KXPNDAJGKXDUDY-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)[O-].[K+] |
Números CAS relacionados |
1806-26-4 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


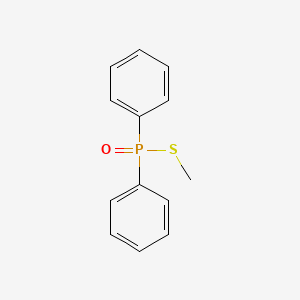
![5-Benzyl-3-ethoxy-6-(propan-2-yl)-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12675305.png)
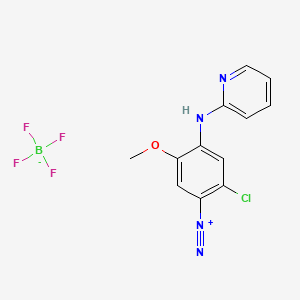

![1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol](/img/structure/B12675323.png)
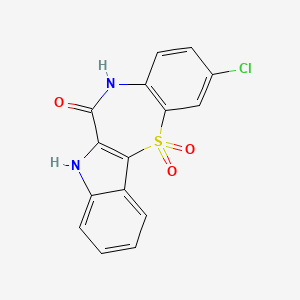

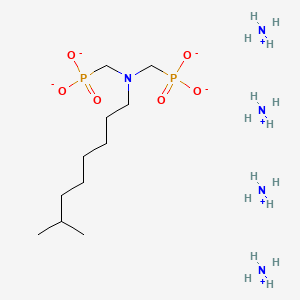
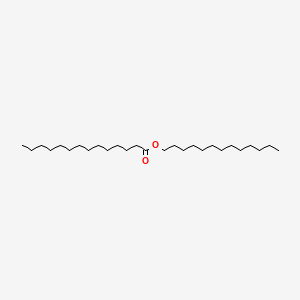
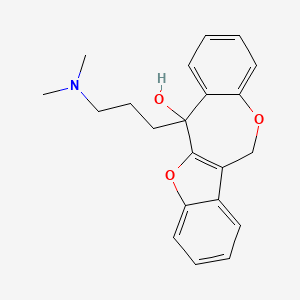
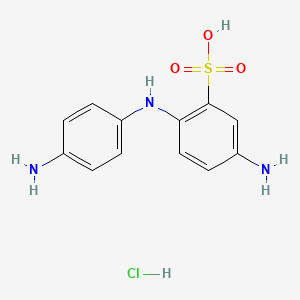
![3,4,7,8,9,10-Hexahydro-5,7,7,8,10,10-hexamethyl-1H-naphtho[1,2-C]pyran](/img/structure/B12675363.png)
